molecular formula C6H12O4S B13796086 2,3-Dihydroxypropyl 3-mercaptopropionate CAS No. 67874-65-1

2,3-Dihydroxypropyl 3-mercaptopropionate

Cat. No.: B13796086
CAS No.: 67874-65-1
M. Wt: 180.22 g/mol
InChI Key: YTARCXSUNGADNU-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl 3-mercaptopropionate is an organosulfur compound with the molecular formula C6H12O4S. It is a non-ionic surfactant and ester of 3-mercaptopropionic acid and glycerol. This compound is known for its excellent antioxidant and dispersing properties, making it valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydroxypropyl 3-mercaptopropionate can be synthesized through the esterification of 3-mercaptopropionic acid with glycerol. The reaction typically involves the use of an acid catalyst such as p-toluenesulfonic acid (p-TSA) to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high conversion rates and selectivity. The product is then purified through distillation and chromatography to remove any impurities and achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl 3-mercaptopropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Self-Healing Polymers

One of the most notable applications of 2,3-dihydroxypropyl 3-mercaptopropionate is in the development of self-healing polymers. These materials can autonomously repair damage, significantly extending their lifespan. The incorporation of this compound into poly(dimethylsiloxane) networks has demonstrated improved mechanical properties and healing efficiency due to the presence of β-hydroxyl ester bonds that facilitate transesterification reactions .

Vitrimer Networks

The compound plays a crucial role in creating vitrimer networks—materials that combine the advantages of thermosets and thermoplastics. By incorporating this compound into these networks, researchers have achieved materials that are not only flexible but also capable of dynamic bond exchange, allowing for reshaping and repair under mechanical stress .

Dental Adhesives

In the biomedical field, this compound has been explored as a component in dental adhesives. Its excellent biocompatibility and adhesive strength make it suitable for bonding dental materials to tooth structures. The adhesive compositions developed using this compound can maintain their performance even in moist environments, which is critical for dental applications .

Bone Adhesives

Similarly, this compound is utilized in formulating bone adhesives that can effectively bond to various substrates including biomaterials and metals. The adhesive properties are enhanced by its hydroxyl groups, which improve adhesion strength and biocompatibility—essential for applications in orthopedic surgeries .

Energy Harvesting Devices

The integration of this compound into energy harvesting devices has shown promising results. For instance, its inclusion in triboelectric nanogenerators has led to devices capable of converting mechanical energy into electrical energy efficiently. This application is particularly relevant for developing sustainable energy solutions in wearable technology and soft electronics .

Case Study: Self-Healing Polymeric Materials

A study highlighted the successful incorporation of this compound into a poly(dimethylsiloxane) matrix. The resulting material exhibited significant improvements in flexibility and self-healing capabilities after mechanical damage was inflicted. The healing process was attributed to the dynamic nature of the β-hydroxyl ester bonds formed during synthesis .

Case Study: Dental Adhesive Formulations

Research conducted on dental adhesives containing this compound demonstrated superior adhesion to dentin compared to traditional adhesives. The study reported enhanced durability and resistance to moisture degradation, making these formulations highly effective for clinical use .

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl 3-mercaptopropionate involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of hydroxyl and thiol groups, providing both antioxidant and dispersing properties. This dual functionality makes it highly versatile in various applications, from industrial to biomedical fields .

Biological Activity

2,3-Dihydroxypropyl 3-mercaptopropionate (DHMP) is a compound that has garnered interest due to its potential applications in various fields, including cosmetics and pharmaceuticals. This article explores the biological activity of DHMP, focusing on its chemical properties, mechanisms of action, and relevant case studies.

  • Chemical Structure : DHMP is characterized by the presence of hydroxyl and thiol functional groups, which contribute to its reactivity and biological activity.
  • Molecular Formula : C_6H_12O_4S
  • CAS Number : 289-870-2

Antioxidant Properties

DHMP has been studied for its antioxidant capabilities. Antioxidants are crucial in preventing oxidative stress, which can lead to cellular damage and various diseases. Research indicates that DHMP can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Antimicrobial Activity

Studies have demonstrated that DHMP exhibits antimicrobial properties against several pathogens. For instance:

  • E. coli Inhibition : In vitro tests showed that DHMP could inhibit the growth of Escherichia coli, a common bacterial pathogen .
  • Mechanism of Action : The antimicrobial effect is attributed to the thiol group in DHMP, which can disrupt microbial cell membranes and interfere with metabolic processes.

Cosmetic Applications

DHMP is utilized in cosmetic formulations as a biological additive. Its properties help improve product stability and enhance skin health by providing antioxidant protection and antimicrobial effects. A review highlighted its role in preventing rancidity in cosmetic products through its antioxidant action .

Drug Delivery Systems

Research has explored the use of DHMP in drug delivery systems. For example, emulsions containing DHMP were tested for their stability and efficacy in delivering lipophilic drugs. Results indicated that DHMP-enhanced emulsions maintained lower plasma concentrations of drugs over time compared to traditional formulations, suggesting improved bioavailability and reduced side effects .

Research Findings

StudyFocusFindings
Antioxidant ActivityDHMP effectively scavenges free radicals, providing cellular protection.
Antimicrobial PropertiesInhibits E. coli growth; disrupts cell membranes via thiol interactions.
Cosmetic StabilityEnhances stability and extends shelf life of cosmetic products.
Drug DeliveryImproves stability and bioavailability of lipophilic drugs in emulsions.

Properties

CAS No.

67874-65-1

Molecular Formula

C6H12O4S

Molecular Weight

180.22 g/mol

IUPAC Name

2,3-dihydroxypropyl 3-sulfanylpropanoate

InChI

InChI=1S/C6H12O4S/c7-3-5(8)4-10-6(9)1-2-11/h5,7-8,11H,1-4H2

InChI Key

YTARCXSUNGADNU-UHFFFAOYSA-N

Canonical SMILES

C(CS)C(=O)OCC(CO)O

Origin of Product

United States

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